molecular formula C17H19IN2O3S B12473788 N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12473788
M. Wt: 458.3 g/mol
InChI Key: MDXRQVWCHZWCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both aromatic and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide backbone.

    Introduction of the 3,4-Dimethylphenyl Group: This is achieved through a substitution reaction where the 3,4-dimethylphenyl group is introduced to the glycinamide backbone.

    Introduction of the 4-Iodophenyl Group: This step involves the use of iodination reactions to introduce the 4-iodophenyl group.

    Addition of the Methylsulfonyl Group: The final step involves the addition of the methylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C17H19IN2O3S

Molecular Weight

458.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H19IN2O3S/c1-12-4-7-15(10-13(12)2)19-17(21)11-20(24(3,22)23)16-8-5-14(18)6-9-16/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

MDXRQVWCHZWCDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.